

miltefosine analog structure-activity comparison

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Compound Focus: Miltefosine

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Comparative Analysis of Miltefosine Analogs

The table below summarizes the key structural features and experimental bioactivity data for several promising **miltefosine** analogs.

Compound Name / Class	Key Structural Features	Tested Pathogen / Cell Line	Key Bioactivity Data (in vitro)	Selectivity Index (SI) / Cytotoxicity
TC387, TC388, TC437 [1]	Alkylphospholipids from cashew nutshell liquid; modification in the lipid alkyl chain [1]	<i>Leishmania amazonensis</i> promastigotes and intracellular amastigotes; J774.A1 macrophages [1]	EC~50~ (intracellular amastigotes): 10-16 µM (compared to 17 µM for Miltefosine) [1]	SI: 43-163 (significantly higher than Miltefosine's SI of 5); very low hemolytic potential [1]
Oleylphosphocholine (OIPC) [2]	Alkylphosphocholine with an oleyl (C18:1) chain; structurally related to miltefosine [2]	Clinical isolates of <i>L. major</i> and <i>L. tropica</i> (intramacrophage assay) [2]	Potent anti-leishmanial activity; exceeded that of miltefosine in the intramacrophage model [2]	Investigational compound; developed for an improved safety and pharmacokinetic profile [2]

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Cyclopentane-Based (2a, 3b, 3d) [3] [4]	Conformationally restricted analogs using a cyclopentane ring; varied alkyl chain length (tridecyl to behenyl) [3]	<i>Naegleria fowleri</i> ; glial C6 cells [3]	Relative potency: 3.49 to 6.03-fold higher than miltefosine [3]	SI: 3.49 to 7.53 (superior to miltefosine); IC ₉₀ ~ for <i>N. fowleri</i> < CC ₅₀ ~ for glial cells (compounds 2a, 3b) [3]

Detailed Experimental Protocols

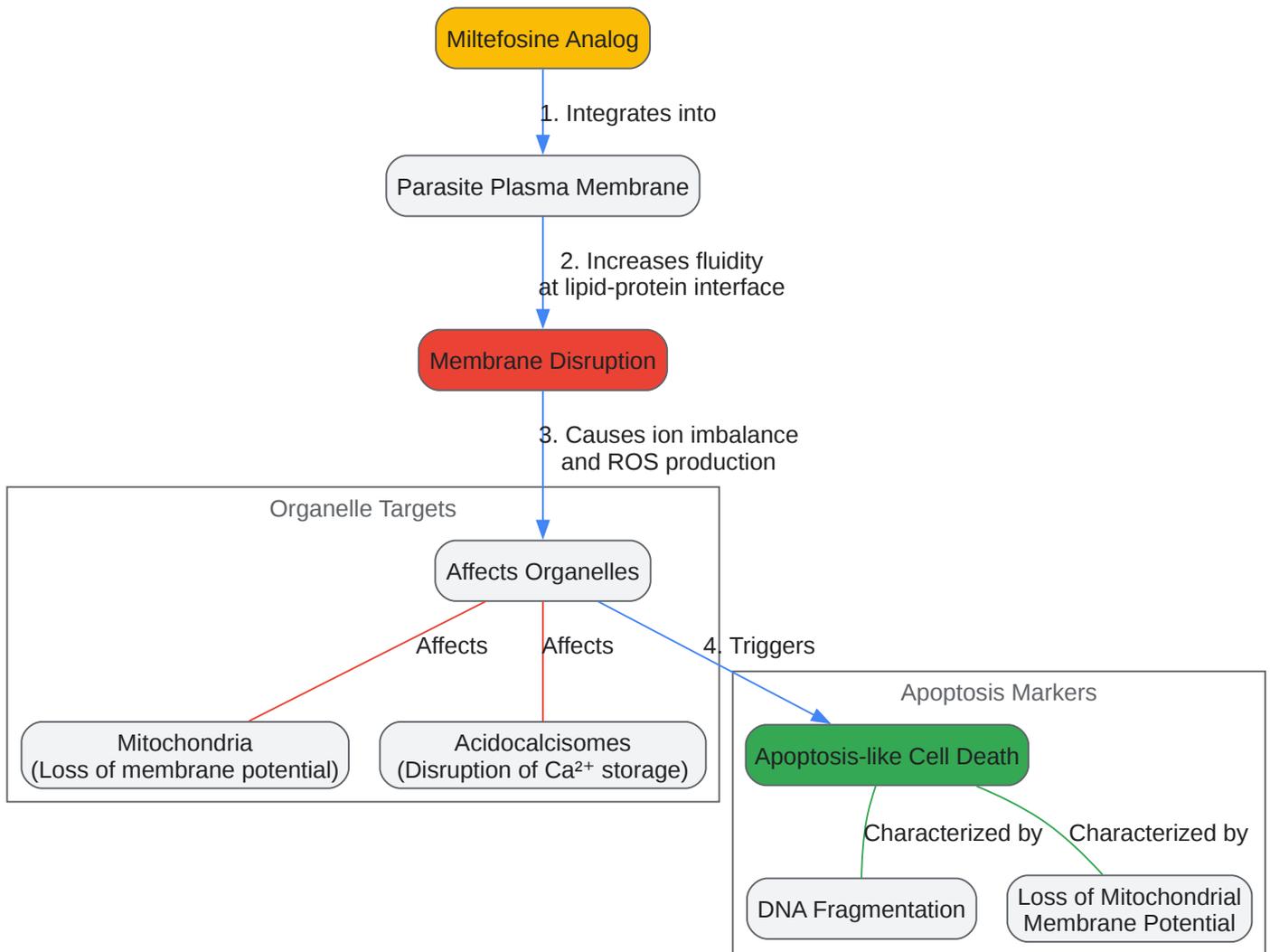
To help you evaluate and potentially replicate these findings, here is a summary of the key methodologies used in the cited studies.

- **In Vitro Antileishmanial and Cytotoxicity Assays (for TC compounds & OIPC) [1] [2]:**
 - **Parasite & Host Cells:** *Leishmania* promastigotes and murine macrophage cell lines (e.g., J774.A1) are cultured. For amastigote assays, macrophages are infected with the parasites [1] [2].
 - **Drug Treatment:** Infected or non-infected cells are treated with serial dilutions of the compounds for a set period (e.g., 24-72 hours) [1].
 - **Viability Measurement:** Cell viability is quantified using methods like the **MTT assay**, which measures the reduction of MTT to formazan by mitochondrial enzymes in living cells [1]. For intramacrophage amastigotes, flow cytometry or microscopy is used [2].
 - **Data Analysis:** Dose-response curves are generated, and values like **EC₅₀** (half-maximal effective concentration) and **CC₅₀** (half-maximal cytotoxic concentration) are calculated. The **Selectivity Index (SI)** is determined as **CC₅₀ / EC₅₀** [1].
- **Membrane Interaction Studies (for TC compounds) [1]:**
 - **Technique:** **Spin-label Electron Paramagnetic Resonance (EPR) spectroscopy.**
 - **Method:** Spin labels (e.g., 5-doxyyl stearic acid) are incorporated into the parasite's plasma membrane. These labels are sensitive to the motion of their surrounding molecular environment.

- **Measurement:** The EPR spectra are recorded with and without the addition of compounds. Changes in the spectra reveal how the compounds affect membrane dynamics, particularly at the **lipid-protein interface** [1].
- **Anti-Amoebic Activity and Cell Death Mechanism (for Cyclopentane-based analogs)** [3]:
 - **Viability Assay:** The anti-amoebic activity against *N. fowleri* is determined by measuring viability and calculating **IC₅₀** values.
 - **Cell Death Analysis:** To investigate the mechanism of action, treated amoebae are assessed for:
 - **Mitochondrial Membrane Potential:** Using fluorescent dyes like JC-1.
 - **DNA Fragmentation:** A key marker of apoptosis, detected via TUNEL assay.
 - **Morphological Changes:** Observed through microscopy [3].

Mechanism of Action and Signaling Pathways

The biological activity of these analogs is linked to their effect on cell membranes and key organelles. The following diagram illustrates the primary mechanisms and signaling pathways involved.



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Key Conclusions for Drug Development

The experimental data suggests several advantages of the new analogs over **miltefosine**:

- **Enhanced Selectivity:** A major finding is the significantly higher **Selectivity Index (SI)** of analogs like the TC series and cyclopentane-based compounds. This indicates a wider therapeutic window, meaning they can kill the parasite effectively at concentrations much lower than those toxic to host cells [1] [3].
- **Improved Potency:** Several analogs, including OIPC and the cyclopentane-based compounds **2a** and **3b**, show **greater in vitro potency** than **miltefosine** against their target pathogens [2] [3].
- **Novel Mechanisms:** The EPR studies on the TC analogs provide a biophysical rationale for their activity, showing they cause **greater disruption of the parasite membrane** at the lipid-protein interface compared to **miltefosine**, which may explain their enhanced efficacy [1].
- **Promising Scaffolds:** The strategy of **conformational restriction**, as seen in the cyclopentane-based analogs, is a validated approach in drug discovery that can lead to improved target specificity and reduced side effects [3].

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